2-Benzylaziridine

概要

説明

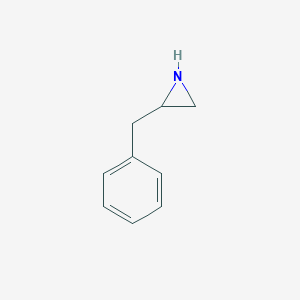

2-Benzylaziridine is an organic compound with the molecular formula C₉H₁₁N. It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom. The benzyl group attached to the aziridine ring significantly influences its chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: 2-Benzylaziridine can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethylene oxide under basic conditions. Another method includes the cyclization of N-benzyl-2-chloroethylamine using a strong base like sodium hydride. These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

化学反応の分析

Nucleophilic Ring-Opening Reactions

The strained aziridine ring undergoes nucleophilic attack at the less substituted carbon due to ring strain and electronic effects.

Key Reactions and Conditions:

Mechanistically, ring opening follows an S<sub>N</sub>2 pathway for activated substrates, as demonstrated in studies of 2-phenylaziridine derivatives . The stereochemistry of the product depends on the configuration of the starting aziridine.

Ring-Opening Polymerization (ROP)

2-Benzylaziridine participates in cationic ring-opening polymerization (CROP), initiated by electrophilic agents.

Polymerization Data:

Substitution at the 2-position (e.g., methyl groups) significantly reduces termination rates, enabling higher molecular weight polymers . Geminal disubstitution (e.g., 2,2-dimethylaziridine) completely inhibits polymerization due to steric hindrance.

Benzylic Oxidation

The benzylic carbon undergoes oxidation to form carbonyl derivatives under strong oxidative conditions.

Reaction Example:

Reagents : KMnO<sub>4</sub>, acidic or basic conditions

Product : Benzoylaziridine (via C–H bond cleavage)

Yield : 60–75% under optimized conditions

The mechanism involves homolytic C–H bond cleavage by Mn=O species, forming a benzylic radical intermediate .

Enzymatic Transformations

Engineered carbene transferases enable selective one-carbon ring expansion to azetidines, though substrate limitations exist:

| Substrate Type | Enzyme Compatibility | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Benzylaziridine | Low activity | Azetidine derivatives | <10 |

Enzymatic reactions require N-carbamate protection for efficient catalysis, with diazoacetates as coupling partners .

Radical Reactions at the Benzylic Position

Benzylic bromination proceeds via a radical chain mechanism:

Conditions : NBS (N-bromosuccinimide), light (hν)

Product : 2-(Bromomethyl)aziridine

Selectivity : Exclusive benzylic position due to weaker C–H bond (89 kcal/mol)

Reactivity with Electrophiles

The nitrogen lone pair participates in electrophilic reactions:

| Electrophile | Product | Application | Source |

|---|---|---|---|

| CS<sub>2</sub> | Dithiocarbamate polymers | Step-growth polymerization | |

| Acyl chlorides | N-Acylaziridinium salts | Intermediate in synthesis |

Stability and Side Reactions

科学的研究の応用

Chemical Synthesis

2-Benzylaziridine serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of nitrogen-containing molecules through diverse chemical reactions.

Key Applications in Synthesis:

- Synthesis of Renin Inhibitors : this compound has been utilized in the synthesis of compounds that inhibit renin, an enzyme involved in blood pressure regulation, highlighting its potential in hypertension treatment .

- Ring-Opening Reactions : The compound can undergo ring-opening reactions to produce various derivatives, expanding its utility in synthesizing complex organic molecules .

Pharmaceutical Applications

The pharmaceutical potential of this compound is notable, particularly concerning its anorectic properties—its ability to suppress appetite.

Case Study: Anorectic Properties

- In preclinical studies, this compound demonstrated significant appetite suppression in male Charles River rats. Administered intraperitoneally at a dosage of 10 mg/kg, it produced a 31.2% inhibition of appetite, while oral administration resulted in a 39.8% inhibition . These findings suggest its potential use as an anti-obesity agent.

Material Science

In material science, aziridines like this compound are being explored for their polymerization properties.

Polymerization Studies

- Recent research has focused on the polymerization of aziridines to create polyamines with high amine density, which are valuable for applications such as non-viral gene transfection and antimicrobial coatings . The ability to control the polymerization process allows for the development of materials with tailored properties.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

作用機序

The mechanism of action of 2-Benzylaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, influencing biological pathways. The specific pathways and targets depend on the context of its application, such as drug development or polymer synthesis .

類似化合物との比較

Aziridine: The parent compound of the aziridine family, lacking the benzyl group.

2-Methylaziridine: Similar structure but with a methyl group instead of a benzyl group.

N-Benzylaziridine: Similar to 2-Benzylaziridine but with different substitution patterns on the aziridine ring.

Uniqueness: The benzyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

生物活性

Overview

2-Benzylaziridine is a member of the aziridine family, characterized by its three-membered nitrogen-containing ring structure. With the molecular formula C₉H₁₁N, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Its unique structure allows for significant reactivity, especially towards nucleophiles, making it a valuable compound in various biological studies.

Target Sites and Reactivity

The aziridine ring of this compound is highly strained, which contributes to its reactivity. The compound primarily interacts with nucleophilic sites within biological molecules, leading to nucleophilic ring-opening reactions. This mechanism is crucial for its biological activity:

- Covalent Bond Formation : Upon encountering nucleophiles such as DNA or proteins, the aziridine ring opens, forming covalent bonds that can disrupt normal cellular functions.

- Impact on Biochemical Pathways : The interactions with DNA can inhibit DNA polymerase activity, leading to replication stress and activation of DNA damage response pathways.

Anticancer Activity

The anticancer potential of aziridines has been well-documented. For instance, aziridine derivatives have shown promising cytotoxic effects against various cancer cell lines. In vitro studies have indicated that modifications to the aziridine structure can enhance anticancer activity significantly . Although direct studies on this compound are sparse, its reactivity profile aligns with those of other aziridines known for their anticancer properties.

Case Studies and Research Findings

- Synthesis and Evaluation of Aziridine Derivatives : A study synthesized various aziridine derivatives and evaluated their biological activities. Compounds derived from this compound exhibited varying degrees of cytotoxicity against cancer cell lines, indicating the importance of structural modifications in enhancing biological activity .

- Antimicrobial Activity Assessment : Research into aziridine-thiourea derivatives highlighted how structural variations affect antimicrobial potency. The findings suggest that this compound could be a candidate for further exploration in developing new antimicrobial agents .

Pharmacokinetics and Safety

Understanding the pharmacokinetics (ADME) of this compound is essential for assessing its therapeutic potential:

- Absorption : Likely absorbed through passive diffusion due to its lipophilicity.

- Distribution : Its small size allows it to distribute effectively within biological systems.

- Metabolism and Excretion : Further studies are needed to elucidate its metabolic pathways and excretion profiles.

Safety assessments will also be crucial as the compound's reactivity can pose risks if not properly managed in a therapeutic context.

特性

IUPAC Name |

2-benzylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQAJXTWYDNYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930295 | |

| Record name | 2-Benzylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13906-90-6 | |

| Record name | 2-(Phenylmethyl)aziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13906-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylaziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-Benzylaziridine formed and what is its significance in the study of iodoamphetamine?

A: this compound is formed through the intramolecular cyclization of 2-amino-1-iodo-3-phenylpropane (iodoamphetamine) under gas chromatographic conditions. [] This reaction involves the expulsion of hydrogen iodide (HI) from iodoamphetamine, leading to the formation of the aziridine ring. [] The identification of this compound as a degradation product of iodoamphetamine under these conditions is crucial for accurate analysis and interpretation of gas chromatography-mass spectrometry (GC-MS) data. [] This finding highlights the importance of understanding the stability and potential degradation pathways of compounds during analytical procedures.

Q2: What are the structural similarities between this compound and amphetamines, and what does this suggest about its potential biological activity?

A: While the provided abstracts don't contain specific structural data for this compound, they indicate it is a "cyclic analog of amphetamines." [] This suggests a structural resemblance that could potentially translate to similar biological activity. Further research is needed to investigate the specific pharmacological properties of this compound, its potential interactions with biological targets, and any potential effects it might exert.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。